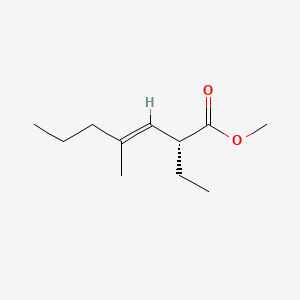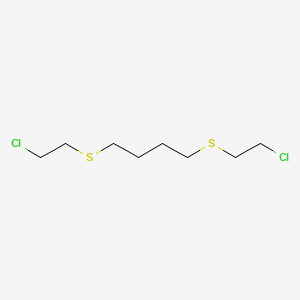
D-Glucitol 2-(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol 2-(bromoacetate):
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 2-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl group of D-glucitol and the carboxyl group of bromoacetic acid .
Industrial Production Methods: In an industrial setting, the production of D-Glucitol 2-(bromoacetate) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, further enhances the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol 2-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The hydroxyl groups of D-glucitol can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert them back to alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or tetrahydrofuran, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: New derivatives with substituted functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucitol 2-(bromoacetate) is used as a building block in organic synthesis. Its ability to undergo substitution reactions makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology: In biological research, D-Glucitol 2-(bromoacetate) is used to modify biomolecules, such as proteins and nucleic acids. This modification can help in studying the structure and function of these biomolecules .
Medicine: Its derivatives can be explored for their therapeutic properties, such as antimicrobial or anticancer activities .
Industry: D-Glucitol 2-(bromoacetate) is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of D-Glucitol 2-(bromoacetate) involves its ability to act as an electrophile due to the presence of the bromoacetate group. This electrophilic nature allows it to react with nucleophiles, such as amines or thiols, forming covalent bonds. In biological systems, this reactivity can be harnessed to modify biomolecules, thereby altering their function or activity .
Molecular Targets and Pathways:
Proteins: D-Glucitol 2-(bromoacetate) can modify amino acid residues in proteins, affecting their structure and function.
Nucleic Acids: The compound can react with nucleophilic sites in DNA or RNA, potentially influencing gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
D-Glucitol 2-(chloroacetate): Similar to D-Glucitol 2-(bromoacetate), but with a chloroacetate group instead of a bromoacetate group.
D-Glucitol 2-(iodoacetate): Contains an iodoacetate group, making it more reactive than the bromoacetate derivative.
D-Glucitol 2-(acetate): Lacks the halogen atom, resulting in different reactivity and applications.
Uniqueness: D-Glucitol 2-(bromoacetate) is unique due to its balanced reactivity. The bromoacetate group provides sufficient electrophilicity for various reactions while maintaining stability under standard conditions. This makes it a versatile compound for both research and industrial applications .
Eigenschaften
CAS-Nummer |
94199-88-9 |
|---|---|
Molekularformel |
C8H15BrO7 |
Molekulargewicht |
303.10 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(13)16-5(3-11)8(15)7(14)4(12)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
InChI-Schlüssel |
YRGPNCODYKTVJL-IXROVEORSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)OC(=O)CBr)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)OC(=O)CBr)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


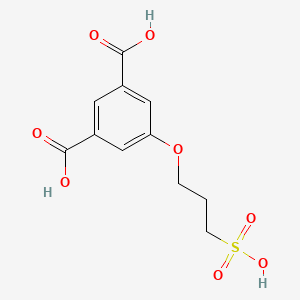
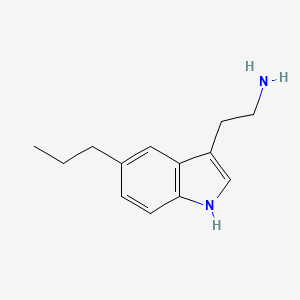
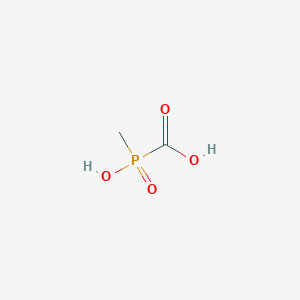
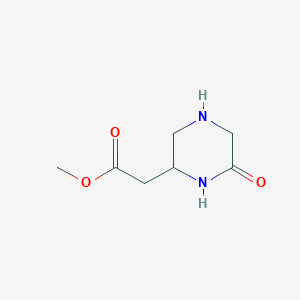
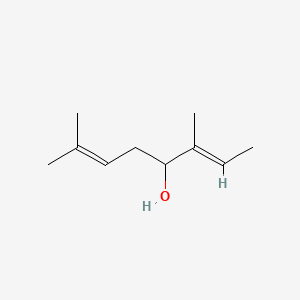

![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)


